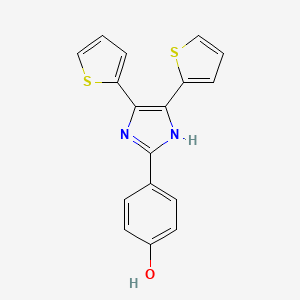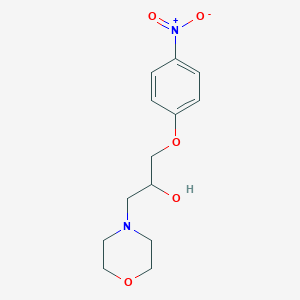![molecular formula C26H19ClN2O4 B5150495 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid, also known as CCVJ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCVJ is a member of the stilbene family, and its unique chemical structure makes it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy metabolism. Additionally, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to increase the production of reactive oxygen species (ROS), which can induce cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. The compound is insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid. One area of interest is the development of novel analogs of this compound that have improved properties, such as increased solubility and potency. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid can be synthesized through a multistep process that involves the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate, followed by the addition of 3-chloro-4-(2-cyanobenzyl)phenol and sodium ethoxide. The resulting product is then subjected to a final reaction with 4-cyanobenzoic acid, which yields this compound. The synthesis of this compound is a challenging process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for various types of cancer, including breast, colon, and lung cancer. This compound has also been studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O4/c1-2-32-24-13-17(11-22(15-29)18-7-9-19(10-8-18)26(30)31)12-23(27)25(24)33-16-21-6-4-3-5-20(21)14-28/h3-13H,2,16H2,1H3,(H,30,31)/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIKRZURJOOANY-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)

![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)

![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
